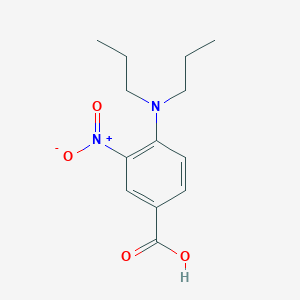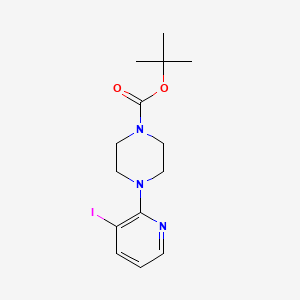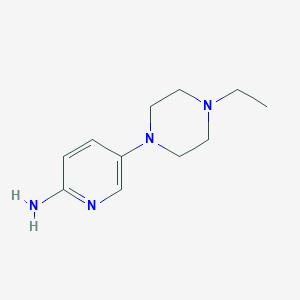![molecular formula C13H18N2O2 B1385819 [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 1017668-00-6](/img/structure/B1385819.png)
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone
描述
3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone, also known as 2-AEPM, is an organic compound that is widely used in scientific research due to its unique properties. It is a derivative of pyrrolidin-1-yl-methanone, which is a type of cyclic amine. 2-AEPM is a white powder that is soluble in water and has a molecular weight of 230.3 g/mol. It is a synthetic molecule that has been used in a variety of laboratory experiments and studies due to its versatile properties.
科学研究应用
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has a wide range of scientific research applications due to its unique properties. It is used as an intermediate in the synthesis of other compounds, such as benzodiazepines and phenethylamines. It is also used as a reagent in the synthesis of bioactive compounds, such as antibiotics and anti-cancer drugs. Additionally, it is used as a chemical for the preparation of pharmaceuticals and as a research tool for the study of enzyme-catalyzed reactions.
作用机制
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone acts as a substrate for a variety of enzymes, such as monoamine oxidase and catechol-O-methyltransferase. These enzymes catalyze the conversion of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone into its metabolites, which are then further metabolized by other enzymes. Additionally, [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone can act as an inhibitor of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase.
Biochemical and Physiological Effects
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic properties, as well as an ability to modulate the activity of the central nervous system. Additionally, it has been found to have anti-inflammatory and analgesic effects, as well as an ability to reduce the symptoms of Parkinson’s disease.
实验室实验的优点和局限性
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has several advantages for laboratory experiments. It is an easily synthesized compound that is stable and has a low cost. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, it should be noted that [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has a low solubility in water, making it difficult to dissolve in aqueous solutions.
未来方向
The potential applications of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone are vast and there are many future directions for research. One potential direction is to explore the effects of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone on other neurological disorders, such as Alzheimer’s disease and schizophrenia. Additionally, further research could be done to investigate the potential of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone as an anti-cancer agent. Finally, further research could be done to explore the potential of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone as a therapeutic agent for the treatment of addiction and substance abuse.
属性
IUPAC Name |
[3-(2-aminoethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-6-9-17-12-5-3-4-11(10-12)13(16)15-7-1-2-8-15/h3-5,10H,1-2,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBHDUUTVVIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)


![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)



![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)



![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)